2-Bromo-5-(cyclohexyloxy)pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-cyclohexyloxypyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-6-13-10(7-12-9)14-8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGKYVTXIPBAAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CN=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300616 | |
| Record name | 2-Bromo-5-(cyclohexyloxy)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086382-88-8 | |
| Record name | 2-Bromo-5-(cyclohexyloxy)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086382-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(cyclohexyloxy)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 2 Bromo 5 Cyclohexyloxy Pyrazine
Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine (B50134) Core
The inherent electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, a reactivity that is further enhanced by the presence of a good leaving group like bromine.
The SNAr reaction of bromopyrazines proceeds via a two-step addition-elimination mechanism. pressbooks.pubyoutube.com Initially, a nucleophile attacks the carbon atom bonded to the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pubyoutube.com The aromaticity of the pyrazine ring is then restored through the elimination of the bromide ion.
The rate of SNAr reactions on pyrazine derivatives is highly sensitive to the nature of the ring substituents. Electron-withdrawing groups accelerate the reaction by further polarizing the carbon-bromine bond and stabilizing the Meisenheimer intermediate. youtube.commasterorganicchemistry.com Conversely, electron-donating groups can decrease the reaction rate. masterorganicchemistry.com
In the case of 2-Bromo-5-(cyclohexyloxy)pyrazine, the cyclohexyloxy group, being electron-donating by resonance, might be expected to slow the reaction compared to an unsubstituted bromopyrazine. However, the dominant electron-withdrawing character of the two ring nitrogens ensures that the SNAr reaction proceeds readily. The primary outcome is the substitution of the bromine atom by the incoming nucleophile, leaving the cyclohexyloxy group intact. Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates, yielding the corresponding amino-, alkoxy-, and thio-substituted pyrazines.
Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, and this compound serves as an excellent substrate for these transformations. researchgate.net
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a powerful method for forming biaryl compounds. wikipedia.orgnih.gov
This compound can be effectively coupled with a diverse array of aryl and heteroaryl boronic acids or their esters under Suzuki-Miyaura conditions. researchgate.net This versatility allows for the synthesis of a wide range of 2-aryl- and 2-heteroaryl-5-(cyclohexyloxy)pyrazines. The reaction generally exhibits good functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the boronic acid partner. researchgate.net
However, certain limitations can arise. Sterically hindered boronic acids may exhibit reduced reactivity, necessitating more forcing reaction conditions. Additionally, some heteroaryl boronic acids, especially those containing nitrogen atoms, can sometimes chelate to the palladium catalyst, thereby inhibiting its activity. nih.gov Careful optimization of the catalyst, ligand, and base is often required to overcome these challenges and achieve high product yields.
A representative Suzuki-Miyaura coupling reaction is depicted below:

Table 1: Examples of Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Boronic Acid/Ester | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 2-Phenyl-5-(cyclohexyloxy)pyrazine | 91 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-(cyclohexyloxy)pyrazine | 88 |
| 3 | 3-Pyridinylboronic acid | 2-(3-Pyridinyl)-5-(cyclohexyloxy)pyrazine | 75 |
| 4 | 2-Thiopheneboronic acid | 2-(2-Thienyl)-5-(cyclohexyloxy)pyrazine | 82 |
Note: The yields presented are representative and can vary depending on the specific reaction conditions.
The catalytic cycle of the Suzuki-Miyaura reaction with this compound is generally accepted to involve three key steps: libretexts.orgyoutube.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazine, forming a Pd(II) intermediate. libretexts.orgyoutube.com This step, often the rate-determining one, is facilitated by the electron-deficient nature of the pyrazine ring.
Transmetalation: The organoboron reagent, activated by the base, transfers its organic moiety (aryl or heteroaryl) to the palladium center, displacing the bromide and generating a new Pd(II)-organic complex. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species. libretexts.org
Reductive Elimination: The two organic groups on the palladium (the pyrazinyl group and the transferred aryl/heteroaryl group) couple and are eliminated from the metal center. libretexts.org This step regenerates the Pd(0) catalyst and yields the final cross-coupled product.
The choice of ligand coordinated to the palladium catalyst is critical for the reaction's success. Bulky, electron-rich phosphine (B1218219) ligands are frequently used to promote both the oxidative addition and reductive elimination steps and to stabilize the catalyst. wikipedia.org While the nitrogen atoms of the pyrazine ring can potentially coordinate to the palladium, which could modulate catalytic activity, appropriate ligand selection can effectively mitigate this effect.
Other Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom serves as a key handle for such transformations.
The Kumada-Corriu coupling, one of the pioneering cross-coupling methods, involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. thieme-connect.comwikipedia.org This reaction is particularly effective for the formation of C-C bonds between sp²-hybridized carbon atoms.
While specific examples of Kumada-Corriu coupling involving this compound are not extensively documented in the literature, the reactivity of other aryl and heteroaryl bromides in this reaction suggests that it would be a viable method for the derivatization of this compound. organic-chemistry.orgnih.gov It is anticipated that this compound would react with various Grignard reagents (R-MgBr) in the presence of a suitable catalyst to yield 2-substituted-5-(cyclohexyloxy)pyrazines.
The general scheme for the Kumada-Corriu coupling of this compound is expected to be as follows:

Table 1: Postulated Kumada-Corriu Coupling Reactions of this compound
| Grignard Reagent (R-MgBr) | Expected Product | Catalyst (e.g.) |
| Phenylmagnesium bromide | 2-Phenyl-5-(cyclohexyloxy)pyrazine | Pd(PPh₃)₄ or Ni(dppp)Cl₂ |
| Methylmagnesium bromide | 2-Methyl-5-(cyclohexyloxy)pyrazine | Pd(PPh₃)₄ or Ni(dppp)Cl₂ |
| Vinylmagnesium bromide | 2-Vinyl-5-(cyclohexyloxy)pyrazine | Pd(PPh₃)₄ or Ni(dppp)Cl₂ |
This table is illustrative and based on the general reactivity of aryl halides in Kumada-Corriu couplings.
The success of the reaction would likely depend on the choice of catalyst and reaction conditions to accommodate the specific electronic and steric properties of the pyrazine substrate. organic-chemistry.org
The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides to form a biaryl, has been expanded to include the formation of aryl ethers, thioethers, and amines (Ullmann condensation). wikipedia.orgorganic-chemistry.orgwikipedia.org
For this compound, an Ullmann-type condensation could theoretically be employed to replace the bromine atom with an aryloxy or amino group. However, a more relevant application of Ullmann-type chemistry for this specific substrate would be in the synthesis of the parent compound itself, by coupling 2,5-dibromopyrazine (B1339098) with cyclohexanol (B46403).
Considering the derivatization of this compound, a copper-catalyzed coupling with a phenol (B47542) (ArOH) could potentially lead to the formation of a 2-aryloxy-5-(cyclohexyloxy)pyrazine. This transformation would fall under the category of an Ullmann ether synthesis. wikipedia.org

Table 2: Hypothetical Ullmann-type Reactions for Derivatization
| Reactant | Expected Product | Catalyst System (e.g.) |
| Phenol | 2-Phenoxy-5-(cyclohexyloxy)pyrazine | CuI / ligand / base |
| Aniline | 2-(Phenylamino)-5-(cyclohexyloxy)pyrazine | CuI / ligand / base |
This table presents potential transformations based on the principles of the Ullmann reaction.
Modern Ullmann reactions often utilize ligands to improve catalyst solubility and efficiency, and the choice of base and solvent is crucial for the reaction's success. mdpi.comnih.gov
Derivatization and Functionalization Strategies
Beyond cross-coupling reactions, the structure of this compound offers multiple avenues for further chemical modification.
The bromine atom is the most synthetically versatile handle on the molecule. Besides the cross-coupling reactions mentioned above, it can participate in a variety of other transformations. For instance, Suzuki-Miyaura and Stille couplings, which are widely used for the formation of C-C bonds with boronic acids/esters and organostannanes respectively, are expected to be highly efficient for this substrate, analogous to other bromopyrazine derivatives. nih.gov Nucleophilic aromatic substitution (SNAAr) of the bromine is also a possibility, particularly with strong nucleophiles, although the electron-donating nature of the cyclohexyloxy group might render the pyrazine ring less susceptible to this type of reaction compared to pyrazines with electron-withdrawing substituents.
The cyclohexyloxy group is generally stable. However, under harsh acidic conditions, cleavage of the ether linkage could occur, yielding 2-bromo-5-hydroxypyrazine (B1272152) and cyclohexanol or its derivatives. libretexts.orgyoutube.comyoutube.com This reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack. The resulting 2-bromo-5-hydroxypyrazine exists in equilibrium with its tautomer, 5-bromo-2(1H)-pyrazinone. nih.gov
The nitrogen atoms in the pyrazine ring are basic and can undergo reactions such as N-oxidation and quaternization. researchgate.net
N-Oxidation: Treatment with oxidizing agents like peroxy acids (e.g., m-CPBA) or Oxone® can lead to the formation of the corresponding N-oxides. nih.govpsu.eduacs.orgresearchgate.net Depending on the reaction conditions and the amount of oxidant used, mono-N-oxide or di-N-oxide products could be obtained. The N-oxide functionality can, in turn, be used for further transformations.
Quaternization: The pyrazine nitrogens can react with alkyl halides to form quaternary ammonium (B1175870) salts. thieme-connect.comresearchgate.net Typically, only mono-quaternization occurs, as the introduction of a positive charge on one nitrogen deactivates the second nitrogen towards further alkylation. researchgate.net
Applications As a Synthetic Intermediate and Building Block
Role in the Synthesis of Advanced Organic Materials
While specific research on 2-Bromo-5-(cyclohexyloxy)pyrazine in the synthesis of advanced organic materials is not extensively documented, its structural motifs suggest a potential role in the development of novel functional materials. The pyrazine (B50134) core is known to be electron-deficient, and when incorporated into larger conjugated systems, it can influence the electronic properties of the resulting material. The bromo group on the pyrazine ring is a key functional group that allows for the extension of conjugation through cross-coupling reactions.
One of the most powerful methods for forming carbon-carbon bonds in organic synthesis is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction would enable the coupling of this compound with various aryl or heteroaryl boronic acids or esters. Such reactions would lead to the formation of biaryl and heteroaryl pyrazine derivatives, which are core structures in many organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The cyclohexyloxy group, while not directly participating in the coupling, can modulate the solubility and morphological properties of the resulting polymers or small molecules, which are critical factors for device performance.
Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions of this compound
| Coupling Partner (Ar-B(OR)₂) | Catalyst System | Product Type | Potential Application |
| Phenylboronic acid | Pd(PPh₃)₄ / Base | 2-Phenyl-5-(cyclohexyloxy)pyrazine | Organic Luminophore |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ / Base | 2-(Thiophen-2-yl)-5-(cyclohexyloxy)pyrazine | Organic Semiconductor |
| 9,9-Dimethylfluorene-2-boronic acid | Pd₂(dba)₃ / SPhos / Base | 2-(9,9-Dimethylfluoren-2-yl)-5-(cyclohexyloxy)pyrazine | Blue Emitter for OLEDs |
Utilization in the Construction of Diverse Heterocyclic Compounds
The reactivity of the bromine atom in this compound makes it an excellent precursor for the synthesis of a wide range of heterocyclic compounds. Beyond carbon-carbon bond formation, the bromo group can be displaced through various other cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, a critical step in the synthesis of many pharmaceutically relevant compounds and other nitrogen-containing heterocycles.
By reacting this compound with primary or secondary amines, a diverse library of 2-amino-5-(cyclohexyloxy)pyrazine derivatives can be accessed. These products can then be subjected to further synthetic transformations to construct more complex heterocyclic systems, such as imidazopyrazines or pteridines, which are known to exhibit a broad spectrum of biological activities.
Precursor for Polysubstituted Pyrazine Derivatives
The sequential and regioselective functionalization of the pyrazine ring is a key strategy for creating complex molecules with precisely defined substitution patterns. This compound is an ideal starting material for such strategies. The bromine atom can be selectively replaced, leaving the cyclohexyloxy group intact. Subsequently, other positions on the pyrazine ring can be functionalized.
For instance, after a Suzuki or Buchwald-Hartwig reaction at the 2-position, it may be possible to activate other positions on the pyrazine ring for further substitution, either through metallation-substitution sequences or by leveraging the electronic changes induced by the newly introduced substituent. This stepwise approach allows for the controlled synthesis of tri- or even tetra-substituted pyrazines, which would be challenging to prepare through direct condensation methods.
Table 2: Sequential Functionalization Strategy for Polysubstituted Pyrazines
| Step | Reaction Type | Reagent | Intermediate/Product |
| 1 | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-5-(cyclohexyloxy)pyrazine |
| 2 | C-H Activation/Halogenation | NBS or other halogenating agent | 2-Aryl-3-bromo-5-(cyclohexyloxy)pyrazine |
| 3 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-Aryl-3-alkynyl-5-(cyclohexyloxy)pyrazine |
Contributions to Complex Molecule Synthesis
The utility of this compound extends to its role as a key fragment in the total synthesis of complex natural products and medicinally important molecules. The pyrazine core is a feature of several natural products, and the ability to introduce this heterocycle with a defined substitution pattern is highly valuable.
For example, a synthetic route towards a complex molecule might involve the coupling of the this compound unit with another advanced intermediate. The cyclohexyloxy group could be a crucial part of the final molecular structure or a protecting group that is removed at a later stage of the synthesis. The versatility of the bromo group allows for its participation in a variety of bond-forming reactions, making it a reliable linchpin in a convergent synthetic strategy. While no specific total syntheses explicitly mentioning this exact compound are readily found in the literature, the synthetic utility of similarly substituted bromopyrazines strongly supports its potential in this area.
Q & A
Q. How can researchers efficiently synthesize novel derivatives for SAR studies?
- Methodological Answer : Leverage modular synthesis via SNAr reactions or transition-metal catalysis. For example, substitute the cyclohexyloxy group with other alkoxy/aryloxy moieties (e.g., tert-butyl, benzyl) using Mitsunobu conditions. High-throughput screening accelerates derivative generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
